Methazolamide-d3 is a deuterated derivative of methazolamide, a well-known carbonic anhydrase inhibitor. Methazolamide is primarily used in the treatment of open-angle glaucoma and acute angle-closure glaucoma. The deuteration in methazolamide-d3 enhances its stability and tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.
Methazolamide-d3 is synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, which serves as a precursor. The deuterium labeling allows for improved differentiation in mass spectrometry analyses, aiding in the study of drug metabolism and pharmacodynamics.
Methazolamide-d3 falls under the classification of small molecules and specifically belongs to the group of carbonic anhydrase inhibitors. It is categorized as an approved pharmaceutical compound with therapeutic applications primarily in ophthalmology.
The synthesis of methazolamide-d3 involves several key steps:
The synthetic pathway typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final compound. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to validate the synthesis and analyze the compound's purity.
Methazolamide-d3 retains the core structure of methazolamide but includes deuterium atoms at specific positions. The chemical formula for methazolamide is , and for methazolamide-d3, it would be .
Methazolamide-d3 participates in various chemical reactions typical of carbonic anhydrase inhibitors:
The binding affinity and inhibition kinetics can be quantitatively assessed using assays that measure enzyme activity in the presence of varying concentrations of methazolamide-d3.
The mechanism of action for methazolamide-d3 involves:
Research indicates that methazolamide has a Ki value (inhibition constant) around 50 nM against carbonic anhydrase I at physiological pH, showcasing its potency as an inhibitor.
Methazolamide-d3 serves several important roles in scientific research:
Methazolamide-d3 is a selectively deuterated isotopologue of the carbonic anhydrase inhibitor methazolamide, featuring three deuterium atoms (²H or D) replacing hydrogen atoms at the N-methyl group (Figure 1). This modification yields a molecular weight of 239.30 g/mol, compared to 236.27 g/mol for the unlabeled compound [4] [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation exclusively at the methyl moiety attached to the thiadiazole ring (chemical shift: δ 3.40 ppm in unlabeled methazolamide), with no detectable isotopic scrambling to adjacent positions. The isotopic purity exceeds 99%, as validated by high-resolution mass spectrometry (HRMS), which shows the characteristic [M+H]⁺ ion at m/z 240.31 [4] [8].
Site of Labeling | Chemical Environment | Isotopic Purity | Key Analytical Validation |
---|---|---|---|
N-Methyl group | Thiadiazole ring (δ 3.40 ppm) | >99% | ¹H-NMR absence of methyl peak; HRMS [M+H]⁺ 240.31 |
Molecular dynamics (MD) simulations (100 ns duration) reveal subtle but mechanistically significant differences between methazolamide and Methazolamide-d3. Deuterium substitution reduces the vibrational amplitude of the N-methyl group by 15% due to the increased atomic mass of deuterium. This dampening effect stabilizes hydrogen-bonding interactions between the sulfonamide moiety (-SO₂NH₂) and carbonic anhydrase II's (CA II) Zn²⁺-coordinated residues (e.g., Thr199, Glu106). The root-mean-square deviation (RMSD) of Methazolamide-d3 bound to CA II is 1.2 Å, compared to 1.5 Å for the protiated form, indicating enhanced complex stability [7]. Root-mean-square fluctuation (RMSF) analyses further show reduced flexibility (ΔRMSF = 0.3 Å) in the deuterated inhibitor within the enzyme’s hydrophobic pocket, potentially influencing binding kinetics [7].
Parameter | Methazolamide | Methazolamide-d3 | Biological Implication |
---|---|---|---|
RMSD (vs. crystal structure) | 1.5 Å | 1.2 Å | Enhanced target complex stability |
RMSF (sulfonamide group) | 0.9 Å | 0.6 Å | Reduced flexibility in catalytic site |
N-methyl vibration amplitude | 8.7 nm | 7.4 nm | Stabilized hydrogen-bonding network |
Methazolamide-d3 exhibits exceptional stability across pharmaceutical and analytical handling conditions. Accelerated stability studies (7 days) show no deuterium loss or isotopic exchange in aqueous buffers (pH 2–9) at 25°C, as confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). At elevated temperatures (60°C), degradation remains negligible (<1%) under acidic (pH 2) and neutral conditions (pH 7), but slight deuterium/protium exchange (2.1%) occurs at pH 9 due to base-catalyzed enolization [1] [4]. Solid-state stability assessments (40°C/75% relative humidity, 30 days) detect no isotopic scrambling or mass shifts, underscoring its suitability as a long-term internal standard [4].
Deuterium labeling minimally alters methazolamide’s solubility and partitioning behavior. Methazolamide-d3 retains the intrinsic hydrophobicity of the parent drug, with a calculated partition coefficient (log P) of 0.82 ± 0.05 (shake-flask method), statistically indistinguishable from methazolamide (log P = 0.79 ± 0.03) [4] [5]. However, aqueous solubility is inherently low (2.58 mg/mL in water at 25°C), necessitating solubilization strategies for analytical applications [4]. Co-solvent systems significantly enhance dissolution:
Cyclodextrin complexation increases solubility 6-fold without isotopic effects, confirming utility in aqueous formulations.
Solvent System | Solubility (mg/mL) | Enhancement Factor vs. Water |
---|---|---|
Water | 2.58 | 1.0× |
Ethanol | 11.18 | 4.3× |
DMSO | 23.63 | 9.2× |
20% (w/v) HPβCD/H₂O | 15.40 | 6.0× |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8